Cyclo(Gly-Gln)
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Overview
Mechanism of Action
Target of Action
Cyclo(Gly-Gln), also known as (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide or Cyclo(-Gly-Gln), is a cyclic dipeptide It is known that cyclic dipeptides, in general, can interact with various biological targets due to their stable structure and resistance to enzymatic degradation .
Mode of Action
It has been suggested that the diketopiperazine structure of cyclo(gly-gln) is capable of reversing the cardiorespiratory depression produced by β-endorphin or morphine . This suggests that Cyclo(Gly-Gln) may interact with opioid receptors or other related targets in the central nervous system.
Biochemical Pathways
Cyclic dipeptides, including cyclo(gly-gln), are known to be involved in various biological activities and can influence multiple biochemical pathways
Pharmacokinetics
A study on cyclic dipeptides suggests that these compounds can be analyzed using liquid chromatography-tandem mass spectrometry (lc-ms/ms), which could be useful for future pharmacokinetic studies .
Result of Action
It has been suggested that cyclo(gly-gln) can reverse the cardiorespiratory depression produced by β-endorphin or morphine . This implies that Cyclo(Gly-Gln) may have potential therapeutic effects in conditions associated with opioid use or other related disorders.
Action Environment
It is known that cyclic dipeptides, including cyclo(gly-gln), have a stable structure and are resistant to enzymatic degradation This suggests that they may be stable under various environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclo(Gly-Gln) can be synthesized through the cyclization of linear dipeptides. The process involves the formation of a peptide bond between the amino group of glycine and the carboxyl group of glutamine, followed by cyclization to form the diketopiperazine ring. This reaction typically requires a dehydrating agent and is carried out under controlled conditions to ensure the formation of the cyclic structure .
Industrial Production Methods: In industrial settings, the production of Cyclo(Gly-Gln) involves the use of large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Cyclo(Gly-Gln) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of diketopiperazine derivatives, while reduction may yield reduced cyclic dipeptides .
Scientific Research Applications
Cyclo(Gly-Gln) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and diketopiperazine formation.
Biology: Investigated for its role in cellular processes and as a potential bioactive compound.
Industry: Utilized in the development of functional foods and nutraceuticals due to its stability and bioactivity
Comparison with Similar Compounds
Cyclo(Gly-Pro): Another cyclic dipeptide with similar stability and bioactivity.
Cyclo(His-Pro): Known for its biological effects, including food intake inhibition and body weight reduction.
Cyclo(Phe-Phe): Acts as a dual inhibitor of the serotonin transporter and acetylcholinesterase .
Uniqueness: Cyclo(Gly-Gln) is unique due to its specific interaction with opioid receptors and its ability to reverse cardiorespiratory depression. This sets it apart from other cyclic dipeptides, which may have different molecular targets and biological effects .
Properties
IUPAC Name |
3-[(2S)-3,6-dioxopiperazin-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADXPITHGKDSY-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How can I quantify Cyclo(Gly-Gln) in pharmaceutical formulations?
A2: [] A validated HPLC method has been developed for determining the concentration of Cyclo(Gly-Gln) in compound amino acids(15) and dipeptides(2) injection. This method utilizes an Agilent ZORBAX SB-C18 column with a mobile phase of 0.01 mol·L-1 ammonium dibasic phosphate (pH adjusted to 1.6 with phosphoric acid). The method demonstrates good linearity and recovery, making it suitable for quality control purposes. For more details, refer to: .
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